molecular formula C10H9NO6 B099119 2-(Ethoxycarbonyl)-6-nitrobenzoic acid CAS No. 16533-45-2

2-(Ethoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B099119
CAS No.: 16533-45-2
M. Wt: 239.18 g/mol
InChI Key: SZAOZGFHEAVFMM-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-6-nitrobenzoic acid: is an organic compound with the molecular formula C10H9NO6. It is a derivative of benzoic acid, featuring an ethoxycarbonyl group at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by hydrolysis. The nitration process introduces the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. After nitration, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

    Reduction: 2-(Aminocarbonyl)-6-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: this compound.

Scientific Research Applications

Chemistry: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The nitro group can be modified to create compounds with antimicrobial or anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features contribute to the properties of the final products.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-(Methoxycarbonyl)-6-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Ethoxycarbonyl)-4-nitrobenzoic acid: Nitro group at the 4-position instead of the 6-position.

    2-(Ethoxycarbonyl)-6-aminobenzoic acid: Amino group instead of a nitro group.

Uniqueness: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is unique due to the specific positioning of the ethoxycarbonyl and nitro groups on the aromatic ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-ethoxycarbonyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAOZGFHEAVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrophthalic acid (35 g) in ethanol (300 ml) containing conc. sulfuric acid (20 ml) was heated under reflux for 24 hours. The solvent was evaporated in vacuo and the residue was poured into cold water (700 ml). The mixture was extracted with ethyl acetate. The organic layer was washed with water and shaken with an aqueous solution of potassium carbonate. The aqueous layer was made acidic with hydrochloric acid and the mixture was extracted with methylene chloride. The organic layer was washed with water, then dried, followed by evaporation of the solvent. The resultant solid (29 g, 74%) was used for the subsequent reaction without purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-nitrophthalic acid (35 g) in ethanol (300 ml) containing conc. sulfuric acid (20 ml) was heated for 24 hours under reflux. The solvent was distilled off, and the residue was poured into ice-water (700 ml), which was extracted with ethyl acetate. The organic layer was washed with water, which was extracted with an aqueous solution of potassium carbonate. The aqueous layer was made acidic with hydrochloric acid, followed by extraction with methylene chloride. The organic layer was washed with water and dried. The solvent was distilled off to give a solid product (29 g, 74%), which was used in the subsequent reaction without purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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